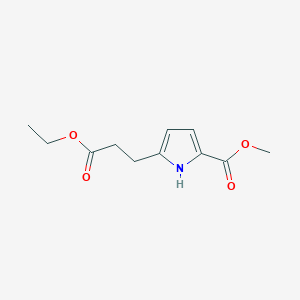

Methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC12904280

Molecular Formula: C11H15NO4

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO4 |

|---|---|

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C11H15NO4/c1-3-16-10(13)7-5-8-4-6-9(12-8)11(14)15-2/h4,6,12H,3,5,7H2,1-2H3 |

| Standard InChI Key | PLIXSTKSTCGFLN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC1=CC=C(N1)C(=O)OC |

| Canonical SMILES | CCOC(=O)CCC1=CC=C(N1)C(=O)OC |

Introduction

Chemical Structure and Functional Features

The compound’s structure centers on a pyrrole ring (), a heterocycle renowned for its aromatic stability and reactivity. Key functional groups include:

-

Methyl ester group () at position 2.

-

3-Ethoxy-3-oxopropyl chain () at position 5.

The ethoxy-oxopropyl side chain introduces both hydrophobicity and ester reactivity, enabling participation in hydrolysis, transesterification, and nucleophilic substitution reactions. The IUPAC name, methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate, reflects these substituents’ positions and identities.

Synthesis and Preparation Methods

Synthesis of methyl 5-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. A plausible route includes:

-

Pyrrole Core Formation:

-

Side Chain Introduction:

-

Michael addition or alkylation to attach the 3-ethoxy-3-oxopropyl group.

-

-

Esterification:

-

Reaction with methanol under acidic conditions to form the methyl ester.

-

Table 1: Representative Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclization | Ethyl acetoacetate, NH₃ | 65–70 | |

| 2 | Alkylation | Ethyl acrylate, K₂CO₃, DMF | 50–60 | |

| 3 | Esterification | Methanol, H₂SO₄, reflux | 80–85 |

Key challenges include optimizing reaction conditions to minimize side products and enhance regioselectivity during alkylation.

Physicochemical Characteristics

Experimental data for this compound remain sparse, but computational and analog-based predictions provide insights:

Table 2: Predicted Physicochemical Properties

The compound’s low water solubility and moderate lipophilicity suggest potential bioavailability challenges, necessitating prodrug strategies for pharmaceutical applications.

Industrial and Research Applications

-

Organic Synthesis:

-

Serves as a precursor for heterocyclic scaffolds in drug discovery.

-

-

Material Science:

-

Pyrrole derivatives are explored in conductive polymers and organic semiconductors.

-

-

Pharmaceutical Development:

-

Structural tunability supports design of kinase inhibitors and anti-inflammatory agents.

-

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step routes reduce scalability.

-

Data Gaps: Absence of in vivo toxicity and pharmacokinetic profiles.

Future research should prioritize:

-

Streamlined Synthesis: Catalytic methods to improve yields.

-

Biological Screening: Target-specific assays to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume